11-Amino-1-undecanethiol hydrochloride
Overview
Description
11-Amino-1-undecanethiol hydrochloride (AUT) is an alkanethiol with an 11-fold molecule which forms a self-assembled monolayer (SAM) between the amino groups and surface of the nanoparticles.
Scientific Research Applications
Cholesterol Biosensing
11-Amino-1-undecanethiol hydrochloride (AUT) has been utilized in the development of cholesterol biosensors. By immobilizing cholesterol oxidase onto AUT self-assembled monolayers (SAMs) on gold substrates, researchers created biosensing electrodes. These electrodes demonstrated effective cholesterol estimation in solutions, offering potential for practical applications in cholesterol monitoring (Solanki et al., 2007).
Analytical Chemistry Applications
AUT SAMs on gold electrodes have been used for determining anionic surfactants. The presence of these surfactants affects the electrochemical response of redox-active species, which can be quantitatively measured (Masadome et al., 2004).
Surface Chemistry Studies
AUT SAMs have been studied for their unique chemical force titration behavior. The adhesion force between two AUT monolayers varies with pH and ionic strength, offering insights into the interactions at molecular levels and their potential applications in nanotechnology and materials science (Wallwork et al., 2001).
Functionalization for Biochemical Applications
AUT SAMs have been chemically functionalized for the immobilization of β-cyclodextrin on gold surfaces. This methodology opens avenues for creating biosensors and other devices that require the selective binding of molecules (Campiña et al., 2009).
Electrochemical Studies
Research has been conducted on the effects of terminal charges of AUT monolayers on gold electrodes on the redox responses of ferrocene derivatives. These studies are significant for understanding molecular interactions in electrochemistry (Takehara & Takemura, 1995).
Molecular Characterization
Studies on amino-11-undecanoic acid, a related compound, have contributed to understanding molecular structures and their thermal evolution, relevant in the field of crystallography and materials science (Aigouy et al., 1995).
Surface Permeation Studies
AUT SAMs on polycrystalline gold have been investigated for their selective permeation characteristics, which are critical for applications in electrochemical sensors and other devices requiring controlled molecular transport (Campiña et al., 2007).
Reversible Covalent Patterning
AUT has been used in reversible covalent patterning on gold and silicon oxide surfaces, which is essential for creating and erasing chemical patterns on surfaces, with applications in materials science and nanotechnology (Rozkiewicz et al., 2005).
Mechanism of Action
Target of Action
The primary target of 11-Amino-1-undecanethiol hydrochloride, also known as 1-Undecanethiol, 11-amino-, hydrochloride, is the surface of nanoparticles . It forms a self-assembled monolayer (SAM) between the amino groups and the surface of the nanoparticles .
Mode of Action
The compound interacts with its targets by forming SAMs on dielectric modified field effect transistors (DMFETs). These DMFETs are used to arrange the bio-molecular system in the nanogaps to detect protein-ligand binding for biosensing applications .
Biochemical Pathways
The compound affects the biochemical pathways involved in protein-ligand binding. By forming SAMs on DMFETs, it arranges the bio-molecular system in the nanogaps, enabling the detection of protein-ligand binding .
Pharmacokinetics
Given its use in biosensing applications, it’s likely that its bioavailability is primarily determined by its ability to form sams on dmfets .
Result of Action
The molecular and cellular effects of the compound’s action include the detection and blocking of high transmitting norovirus in aqueous environments . It can also improve the electronic coupling by binding the quantum dots (QDs) and fullerene heterodimers (FMH) .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, it’s used on Titanium (Ti) and Gold (Au) substrates to create a bifunctional membrane . The compound is typically stored at a temperature of 2-8°C .
Safety and Hazards
Properties
IUPAC Name |
11-aminoundecane-1-thiol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NS.ClH/c12-10-8-6-4-2-1-3-5-7-9-11-13;/h13H,1-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQACAFAHHWTBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCN)CCCCCS.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347444 | |
Record name | 11-Amino-1-undecanethiol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143339-58-6 | |
Record name | 11-Amino-1-undecanethiol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-Amino-1-undecanethiol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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